molecular formula C20H20N2O5 B11375784 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11375784
M. Wt: 368.4 g/mol
InChI Key: YWEVSEXIFNIUMQ-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for chemical biology and drug discovery research. This compound integrates multiple pharmacophoric motifs: a 2H-chromene-2-one (coumarin) core, a furan heterocycle, and a morpholine ring. The coumarin scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . The furan ring, an electron-rich heterocycle, is frequently employed in drug design for its ability to engage in hydrogen bonding and improve pharmacokinetic properties . The morpholine group is a common building block that can enhance solubility and influence metabolic stability. This molecule is of significant research value as a precursor or intermediate in the development of novel therapeutic agents. Its structure makes it a compelling candidate for screening against various biological targets, such as enzymes and receptors. Researchers can utilize this compound in the synthesis of more complex heterocyclic systems or as a model compound in structure-activity relationship (SAR) studies. The presence of both hydrogen bond acceptor and donor groups in the amide linkage, combined with the distinct electronic properties of the fused aromatic system and heterocycles, makes it a versatile scaffold for molecular hybridization strategies . All studies must be conducted in compliance with applicable laws and regulations; this product is for research and further manufacturing use only, not for direct human use.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H20N2O5/c23-19(15-12-14-4-1-2-5-17(14)27-20(15)24)21-13-16(18-6-3-9-26-18)22-7-10-25-11-8-22/h1-6,9,12,16H,7-8,10-11,13H2,(H,21,23)

InChI Key

YWEVSEXIFNIUMQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

In a typical procedure, 2-hydroxyacetophenone reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–25°C for 12 hours. The intermediate aldehyde undergoes cyclization under acidic conditions to yield the chromene ester. Modifications using toluene as a solvent reduce reaction times to 1 hour while maintaining yields of 84–92%.

Key Data:

ParameterValueSource
Yield84–92%
Reaction Time1–12 hours
Melting Point92–93°C

Direct Aminolysis Route

This method involves reacting ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine under reflux.

Reaction Conditions

A stoichiometric ratio of 1:1.2 (ester:amine) in ethanol or toluene is refluxed for 6–8 hours. Ethanol favors milder conditions, while toluene accelerates kinetics but risks chromene ring-opening.

Example Protocol:

  • Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 mmol) in ethanol (30 mL).

  • Add 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine (1.2 mmol).

  • Reflux at 80°C for 6 hours.

  • Cool to 5–10°C, filter, and recrystallize from ethanol.

Key Data:

ParameterValueSource
Yield70–85%
Purity (HPLC)90–95%
ByproductsSalicylaldehyde azine

Acid Chloride-Mediated Coupling

Superior for sterically hindered amines, this route converts 2-oxo-2H-chromene-3-carboxylic acid to its acid chloride before coupling.

Synthesis of Acid Chloride

Chromene-3-carboxylic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 1 hour. Excess SOCl₂ is removed under vacuum.

Amine Coupling

The acid chloride reacts with 2-(furan-2-yl)-2-(morpholin-4-yl)ethanamine in DCM with triethylamine (Et₃N) as a base.

Example Protocol:

  • Add acid chloride (3 mmol) to DCM (30 mL).

  • Introduce amine (3 mmol) and Et₃N (3.3 mmol).

  • Stir at 25°C for 12 hours.

  • Wash with NaHCO₃, dry, and recrystallize.

Key Data:

ParameterValueSource
Yield88–94%
Reaction Time12 hours
Purity (HPLC)95–98%

Critical Analysis of Methodologies

Yield and Efficiency

The acid chloride route outperforms direct aminolysis in yield (88–94% vs. 70–85%) due to reduced side reactions. However, it requires additional steps for acid chloride preparation.

Byproduct Formation

Direct aminolysis risks generating salicylaldehyde azine (3 ) and malonohydrazide (4 ) via chromene ring-opening, especially with excess hydrazine or prolonged heating. Acid chloride methods avoid this by bypassing nucleophilic attack on the lactone.

Stereochemical Considerations

The morpholine and furan substituents introduce steric bulk, favoring the acid chloride method for better stereocontrol. NMR data for analogous compounds show single diastereomers, suggesting minimal racemization under mild conditions.

Characterization and Validation

Spectroscopic Data

1H NMR (DMSO-d₆, 400 MHz):

  • δ 8.87 (s, 1H, chromene H-4)

  • δ 7.53–7.40 (m, 4H, aromatic H)

  • δ 4.21 (t, 2H, N-CH₂-CH₂-O morpholine)

  • δ 3.73 (s, 4H, morpholine O-CH₂)

13C NMR:

  • 160.87 ppm (C=O carboxamide)

  • 161.42 ppm (chromene lactone C=O)

  • 55.44 ppm (morpholine CH₂)

IR (KBr):

  • 1715 cm⁻¹ (C=O lactone)

  • 1650 cm⁻¹ (C=O carboxamide)

Industrial Scalability and Environmental Impact

While the acid chloride method offers high yields, SOCl₂ poses safety and environmental risks. Recent advances propose Sn-Mont catalysts or ionic liquids ([Bmim][Cl]) for greener syntheses, though yields remain suboptimal (30–60%) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the morpholine ring.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogues and Their Substitutions
Compound Name Substituents on Ethyl Side Chain Molecular Formula Molecular Weight Key References
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide Furan-2-yl, morpholin-4-yl C₂₂H₂₀N₂O₅ 392.4
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl C₂₁H₁₉NO₄ 349.4
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide Morpholin-4-yl-oxoethylphenyl C₂₂H₂₀N₂O₅ 392.4
N-(2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl)furan-2-carboxamide Thiazolidinone-furan hybrid C₁₈H₁₄N₂O₅S 370.4
7-(Dimethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide Dimethylaminoethyl C₁₆H₁₉N₃O₃ 301.3
  • Morpholine vs.
  • Furan vs. Methoxyphenyl : The furan ring in the target compound may improve metabolic stability compared to the 4-methoxyphenyl group in , which could undergo demethylation .

Physicochemical Properties

  • Solubility and LogP: The morpholine ring in the target compound (logP ~2.5 estimated) likely improves water solubility compared to nonpolar analogs like N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (logP ~3.0) .
  • Crystallinity : highlights strong N–H⋯O hydrogen bonds in chromene-carboxamide crystals, suggesting the target compound may form stable polymorphs .

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C17H20N2O4
  • Molecular Weight : 316.36 g/mol
  • Chemical Structure : The compound features a furan ring, a morpholine moiety, and a chromene backbone, which are crucial for its biological interactions.
PropertyValue
Molecular Weight316.36 g/mol
LogP1.4017
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area71.213 Ų

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurotransmitter regulation. Studies report moderate inhibition with IC50 values indicating potential as an anti-Alzheimer's agent .
  • Anti-inflammatory Activity : It has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Properties : The compound also demonstrates free radical scavenging capabilities, contributing to its overall therapeutic profile against oxidative stress-related conditions .

Study on Cholinesterase Inhibition

A study conducted on various derivatives of furochromones demonstrated that certain modifications significantly enhanced AChE and BChE inhibition. For instance, compounds with halogen substitutions showed increased potency against these enzymes with IC50 values ranging from 5.4 to 19.2 μM .

Cytotoxicity Assessment

In vitro evaluations revealed that this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 values were reported to be in the micromolar range, indicating its potential as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeTargetIC50 Value (μM)
AChE InhibitionAcetylcholinesterase10.4 - 19.2
BChE InhibitionButyrylcholinesterase7.7 - 13.2
COX InhibitionCyclooxygenaseModerate
CytotoxicityMCF-7 Cell LineMicromolar range

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